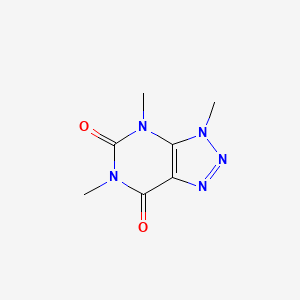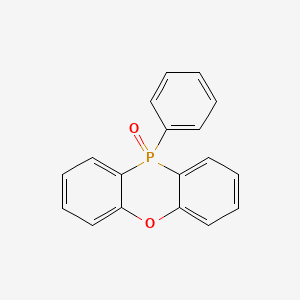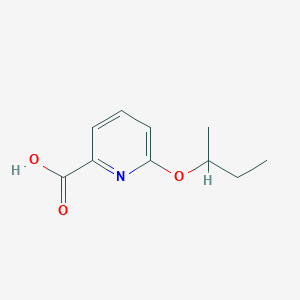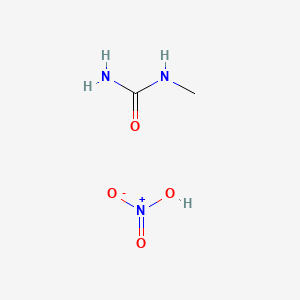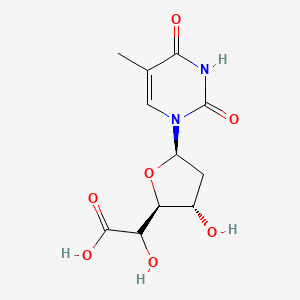
Thymidine 5'-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine 5’-carboxylic acid is a derivative of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine itself consists of the pyrimidine base thymine attached to a deoxyribose sugar. The addition of a carboxylic acid group at the 5’ position of thymidine results in thymidine 5’-carboxylic acid, which has unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Thymidine 5’-carboxylic acid can be synthesized through the selective oxidation of thymidine. One method involves the use of neocarzinostatin chromophore, which selectively oxidizes the 5’ carbon of nucleosides in DNA to form thymidine-5’-aldehyde. This aldehyde can then be further oxidized to thymidine 5’-carboxylic acid .
Industrial Production Methods:
化学反应分析
Types of Reactions: Thymidine 5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of thymidine to thymidine 5’-carboxylic acid through oxidation.
Reduction: Reduction of thymidine 5’-aldehyde to thymidine.
Substitution: Formation of derivatives through substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Neocarzinostatin chromophore and molecular oxygen.
Reduction: Sodium borohydride (NaBH4) for reducing aldehydes to alcohols.
Substitution: Various hydrazines to form hydrazone derivatives.
Major Products:
Oxidation: Thymidine 5’-carboxylic acid.
Reduction: Thymidine.
Substitution: Hydrazone derivatives of thymidine.
科学研究应用
Thymidine 5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various thymidine derivatives.
Biology: Studied for its role in DNA modification and repair mechanisms.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications .
作用机制
Thymidine 5’-carboxylic acid exerts its effects primarily through its incorporation into DNA. It can interfere with DNA synthesis and repair by acting as a substrate for various enzymes involved in these processes. For example, it can be incorporated into DNA by DNA polymerases, leading to chain termination or mutations .
相似化合物的比较
Thymidine: The parent nucleoside without the carboxylic acid group.
Thymidine 5’-aldehyde: An intermediate in the synthesis of thymidine 5’-carboxylic acid.
Uridine: A similar nucleoside found in RNA, where uracil replaces thymine
Uniqueness: Thymidine 5’-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5’ position, which imparts distinct chemical and biological properties. This modification allows it to participate in specific reactions and pathways that are not accessible to thymidine or other similar nucleosides .
属性
分子式 |
C11H14N2O7 |
|---|---|
分子量 |
286.24 g/mol |
IUPAC 名称 |
2-hydroxy-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C11H14N2O7/c1-4-3-13(11(19)12-9(4)16)6-2-5(14)8(20-6)7(15)10(17)18/h3,5-8,14-15H,2H2,1H3,(H,17,18)(H,12,16,19)/t5-,6+,7?,8-/m0/s1 |
InChI 键 |
XUQBHUDVMXHEIB-WHBCSPCOSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(C(=O)O)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)


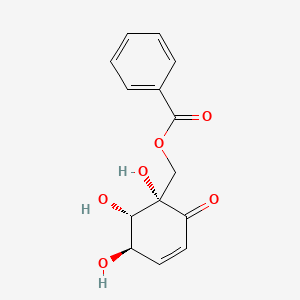
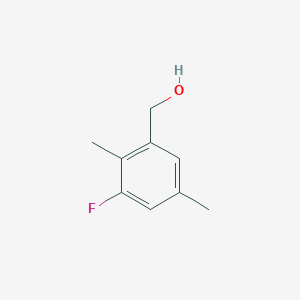

![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
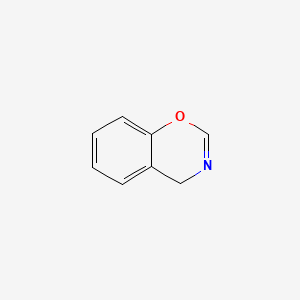
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
